5-(Piperidin-2-yl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-piperidin-2-yl-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h4-6,8-9,12,14-15H,1-3,7H2 |
InChI Key |
HAPNRTBFEOJKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
The Chemical Compound: 5 Piperidin 2 Yl 1h Indole
Synthesis and Chemical Properties
Detailed synthetic procedures and comprehensive characterization are fundamental to understanding any chemical entity.
While specific, detailed, peer-reviewed synthetic routes for this compound are not extensively documented in the provided search results, the synthesis of related indole-piperidine structures often involves multi-step sequences. Common strategies for creating similar linkages include the Leimgruber-Batcho indole (B1671886) synthesis, which was utilized for a related compound, 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole. acs.org Other approaches can involve coupling reactions or the construction of one heterocycle onto the other. For instance, the synthesis of various indole-2-carboxamides involves coupling with substituted piperidines. nih.govnih.gov The synthesis of 3-(piperidin-2-yl)-1H-indole has also been a subject of research, suggesting that methods exist for attaching a piperidine (B6355638) ring to an indole core. chemimpex.comcymitquimica.com
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1270479-80-5 | fluorochem.co.ukmolport.com |
| Molecular Formula | C13H16N2 | molport.com |
| Molecular Weight | 200.285 g/mol | molport.com |
| Canonical SMILES | c1cc2cc(C3CCCCN3)ccc2[nH]1 | fluorochem.co.uk |
Pharmacological Profile and Biological Activities
The potential pharmacological effects of this compound are inferred from studies on closely related compounds.
Specific pharmacological targets for this compound are not explicitly identified in the search results. However, the broader class of indole-piperidine derivatives has been shown to interact with a variety of targets. For example, certain indole-piperidine amides have been evaluated as dual inhibitors of cholinesterases and β-secretase for potential use in Alzheimer's disease. researchgate.netnih.gov Other related structures have been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1) and as opioid receptor ligands. nih.govnih.gov A derivative, (5-{3-[5-(Piperidin-1-ylmethyl)-1H-indol-2-yl]-1H-indazol-6-yl}-2H-1,2,3-triazol-4-yl)methanol, has been noted for its general function related to serine/threonine-protein kinases involved in cell cycle arrest and DNA repair. drugbank.com
While no specific in vitro or in vivo studies for this compound were found, research on analogous structures provides insights into potential activities. For instance, N-phenyl-N-(piperidin-2-yl)propionamide derivatives have shown moderate to good binding affinities for opioid receptors in the nanomolar range. nih.gov Furthermore, some indole-2-carboxamide derivatives with piperidine moieties have demonstrated anticancer activity with IC50 values in the micromolar range against cell lines like MCF7 and HCT116. nih.gov
Derivatives and Structure-Activity Relationship (SAR) Studies
The exploration of derivatives is a key strategy in medicinal chemistry to optimize the biological activity of a lead compound.
The synthesis of derivatives of the indole-piperidine scaffold is an active area of research. For example, various 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives have been synthesized to explore their opioid receptor activity. nih.gov Similarly, a range of indole-2-carboxamide analogs have been synthesized to better understand the structure-activity relationship for allosteric modulators of the CB1 receptor. nih.govnih.gov The synthesis of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives has also been reported. mdpi.com
Structure-activity relationship (SAR) studies on related indole-piperidine compounds have yielded valuable information. For instance, in a series of opioid ligands, a hydroxyl substitution at the 5th position of a tetrahydronapthalen-2yl)methyl group attached to an N-phenyl-N-(piperidin-2-yl)propionamide core resulted in excellent binding affinities of 4 and 5 nM. nih.gov In another study on CB1 receptor allosteric modulators, it was found that diethylamino groups on the phenyl ring and short alkyl groups at the C3 position of the indole ring enhanced potency. nih.gov For a series of indole-2-carboxamides, substitution with a p-piperidinyl phenethyl group on the indole nitrogen led to significant anticancer activity. nih.gov
Pharmacological Investigations and Target Engagement of Indole Piperidine Derivatives
Modulation of Neurotransmitter Receptors
Indole-piperidine derivatives have been extensively investigated for their ability to modulate the activity of various neurotransmitter receptors, which are crucial for neuronal communication and are implicated in a variety of neurological and psychiatric disorders.
The serotonin (B10506) system is a key target for the treatment of mood disorders, anxiety, and other neuropsychiatric conditions. Indole-piperidine derivatives have shown significant interactions with several serotonin receptor subtypes.
The 3-(4-piperidyl)-1H-indole moiety, a close structural relative of 5-(Piperidin-2-yl)-1H-indole, is known to be a component of molecules that inhibit the serotonin transporter (SERT). Researchers have designed and synthesized numerous compounds incorporating this scaffold, leading to dual 5-HT1A/SERT ligands with high to moderate binding affinity. nih.gov For instance, certain derivatives have demonstrated agonistic activity at 5-HT1A receptors both pre- and postsynaptically in in vivo studies. nih.gov
Furthermore, substitutions on the indole (B1671886) and piperidine (B6355638) rings have been shown to modulate affinity and selectivity for different serotonin receptor subtypes, including 5-HT2A and 5-HT2C receptors. High potency and selectivity for 5-HT2 receptors have been achieved with specific substitutions on the indole ring, such as 6-chloro, 6-methyl, or a 2-methyl group. nih.gov Molecular modeling studies have revealed that the primary interaction for these ligands is often a salt bridge between the protonatable nitrogen atom of the piperidine ring and a conserved aspartate residue (Asp 3.32) within the receptor's binding pocket. nih.gov The indole moiety typically penetrates deep into a hydrophobic region of the receptor. nih.gov
Table 1: Serotonin Receptor Affinity of Selected Indole Derivatives
| Compound Class | Target(s) | Key Findings |
|---|---|---|
| 3-(4-piperidyl)-1H-indole derivatives | 5-HT1A, SERT | High to moderate binding affinity; some act as 5-HT1A agonists. nih.gov |
| 1-phenyl-3-(4-piperidinyl)-1H-indoles | 5-HT2A | High potency and selectivity with specific substitutions (e.g., 6-chloro, 6-methyl). nih.gov |
Allosteric modulation of G-protein coupled receptors (GPCRs) like the cannabinoid CB1 receptor presents a sophisticated approach to fine-tuning receptor function. While direct data for this compound is not available, research on other indole derivatives, particularly indole-2-carboxamides, has demonstrated their potential as CB1 allosteric modulators. nih.gov
These compounds can bind to a site on the CB1 receptor that is distinct from the primary (orthosteric) binding site for endogenous cannabinoids. This binding can either enhance or diminish the effects of the primary agonist. For example, certain indole-2-carboxamides have been shown to positively cooperate with agonists, significantly increasing their binding affinity. nih.gov Interestingly, the same compounds can behave as insurmountable antagonists of receptor function, reducing the maximal effect of CB1 agonists. nih.gov This suggests a complex mechanism of action that can lead to biased signaling, where certain downstream pathways are activated preferentially over others. nih.gov Structure-activity relationship studies have highlighted the importance of substituents on the indole ring for this allosteric modulating activity. rti.org
The dopamine (B1211576) D2 receptor is a key target for antipsychotic medications. A series of indole derivatives have been evaluated for their affinity at D2-like dopamine receptors. nih.gov Research has shown that specific substitutions on the indole ring, such as at the 4- or 5-position, can significantly affect binding affinity and selectivity over other dopamine receptor subtypes like D3. nih.gov
For example, certain 4-(4-iodophenyl)-1-((methoxy-1H-indol-3-yl)methyl)piperidin-4-ol derivatives have been identified as potent and selective D2 antagonists with nanomolar affinity and over 100-fold selectivity for D2 versus D3 receptors. nih.gov These compounds were found to be neutral antagonists, meaning they block the receptor without causing an inverse effect on its basal activity. nih.gov Conversely, some studies on other classes of indole derivatives have specifically noted their lack of affinity for the dopamine D2 receptor, highlighting the chemical diversity and target specificity within this broad family of compounds. nih.gov
In the context of neurodegenerative diseases like Alzheimer's, inhibiting cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and monoamine oxidases (MAO-A and MAO-B) are important therapeutic strategies. Several indole-piperidine derivatives have been investigated as inhibitors of these enzymes.
Indolylpiperidine analogs have been designed as potent inhibitors of both AChE and BuChE. nih.gov Furthermore, dual inhibitors targeting both cholinesterases and monoamine oxidases have been developed from the indole-piperidine scaffold. nih.govresearchgate.net For instance, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine was identified as a potent dual inhibitor. nih.govresearchgate.net Kinetic studies have shown that some piperidine derivatives can act as reversible and competitive inhibitors of MAO-B. mdpi.com The piperidine moiety itself is considered a crucial component for MAO inhibition in some molecular scaffolds. nih.gov
Table 2: Enzyme Inhibition by Selected Indole-Piperidine Derivatives
| Compound | Target Enzyme(s) | Inhibition Profile |
|---|---|---|
| Indolylpiperidine analog of Donepezil | AChE, BuChE | Dual inhibitor. nih.gov |
| MBA236 | Cholinesterases, MAO | Dual inhibitor. nih.govresearchgate.net |
| Piperine | MAO-A, MAO-B | Mixed-type inhibitor for MAO-A, competitive for MAO-B. nih.gov |
The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that controls the synthesis and release of histamine and other neurotransmitters in the brain. Inverse agonists of the H3R have therapeutic potential for treating cognitive disorders and other neurological conditions. Novel series of potent H3R inverse agonists have been discovered based on indole scaffolds, such as the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one structure. nih.gov
Structure-activity relationship studies around other non-imidazole H3R ligands containing piperidine moieties have revealed that the basic groups and their distance from a central core are key determinants for H3R affinity. researchgate.net Interestingly, some compounds initially reported as partial agonists were later characterized as inverse agonists. Molecular docking studies suggest that these ligands interact with key residues like D114 and E206 in the H3 receptor binding site. researchgate.net The piperidine moiety is often a critical structural element for dual activity at H3 and sigma-1 receptors. acs.orgnih.gov
Anticancer Research Applications
The indole nucleus is a common feature in many anticancer agents, including the well-known Vinca alkaloids. mdpi.com Its structural versatility allows for the design of compounds that can interact with various targets involved in cancer cell proliferation and survival. nih.gov Similarly, the piperidine ring is a privileged structure found in many compounds with antitumor activity. mdpi.comnih.gov
Derivatives combining these two scaffolds have been explored for their anticancer potential. Research has shown that indole-piperidine hybrids can exhibit significant antiproliferative effects against a range of human tumor cell lines, including those of the colon, breast, lung, and central nervous system. mdpi.comresearchgate.net The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. nih.govfrontiersin.org For example, certain indole derivatives have been shown to cause cell cycle arrest in the G1 or S and G2/M phases and to modulate the expression of microRNAs involved in tumor suppression and oncogenesis. researchgate.netnih.gov While the anticancer potential of the broader indole-piperidine class is evident, specific research on this compound in this area has not been prominently reported.
Table 3: Compound Names Mentioned
| Abbreviation/Number | Full Chemical Name |
|---|---|
| D2AAK5, D2AAK6, D2AAK7 | Specific structures detailed in the cited research. nih.gov |
| MBA236 | N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine |
| Piperine | 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine |
| Org27569 | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide |
| ICAM-a | 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |
| ICAM-b | 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |
| ZEL-H16 | Specific structure detailed in the cited research. researchgate.net |
| Vinblastine | Vinca alkaloid |
Inhibition of Cancer Cell Proliferation Pathways
Indole-piperidine derivatives have demonstrated notable efficacy in inhibiting the proliferation of various cancer cell lines. The indole nucleus, a common feature in many anticancer agents, allows for structural modifications that can lead to potent cytotoxic effects against tumor cells. nih.gov
One study on a series of indole-aryl amide derivatives found that some compounds exhibited significant activity against a panel of tumor cell lines, including HT29 (colon cancer), HeLa (cervical cancer), MCF7 (breast cancer), PC-3 (prostate cancer), and Jurkat J6 (T-cell leukemia). nih.gov For instance, a particular derivative showed noteworthy selectivity towards HT29 cells, inducing cell cycle arrest in the G1 phase and promoting apoptosis, without affecting healthy human intestinal cells. nih.gov Another indole derivative, substituted with a (4-aminophenyl) acetyl group, was active against MCF7 and PC3 cancer cell lines with IC50 values of 0.81 µM and 2.13 µM, respectively. nih.gov
The mechanism of action often involves the regulation of key proteins in apoptosis pathways. For example, some derivatives have been shown to influence the Bax protein, which is critically involved in the p53-mediated pathway of apoptosis. nih.gov
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-aryl amide derivative | HT29 (Colon) | Not specified | nih.gov |
| Indole-aryl amide derivative with (4-aminophenyl) acetyl group | MCF7 (Breast) | 0.81 | nih.gov |
| Indole-aryl amide derivative with (4-aminophenyl) acetyl group | PC3 (Prostate) | 2.13 | nih.gov |
DNA Topoisomerase II Inhibition
DNA topoisomerases are essential enzymes for cell proliferation, and their inhibition is a key mechanism for many anticancer drugs. nih.gov Indole derivatives have been investigated as potential inhibitors of DNA topoisomerase II.
A study focused on new indole derivatives of ursolic acid bearing N-(aminoalkyl)carboxamide side chains identified a compound, 5f , that exhibited potent activity against SMMC-7721 and HepG2 human hepatocarcinoma cell lines with IC50 values of 0.56 ± 0.08 μM and 0.91 ± 0.13 μM, respectively. nih.gov Importantly, this compound showed substantially lower cytotoxicity to normal hepatocyte LO2 cells. nih.gov Further investigation revealed that compound 5f significantly inhibits the activity of Topoisomerase IIα, thereby hindering the relaxation of supercoiled DNA. nih.gov The mechanism of action also involved the elevation of intracellular reactive oxygen species (ROS) levels and a decrease in mitochondrial membrane potential, ultimately leading to apoptosis of the cancer cells. nih.gov
| Compound | Target Cancer Cell Lines | IC50 (µM) | Mechanism of Action | Reference |
| 5f (Indole derivative of ursolic acid) | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | Inhibition of Topoisomerase IIα | nih.gov |
| 5f (Indole derivative of ursolic acid) | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | Inhibition of Topoisomerase IIα | nih.gov |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov Indole-piperazine hybrids have emerged as potent HDAC inhibitors.
In one study, a series of aroylpiperazine hybrid derivatives were synthesized, among which indole-piperazine hybrids 6a and 6b showed submicromolar activity against HDAC1, with IC50 values of 205 nM and 280 nM, respectively. nih.gov Compound 6a displayed a preferable affinity for class I HDACs, particularly HDAC1-3. nih.gov In vitro, 6a exhibited better antiproliferative activities against K562 (leukemia) and HCT116 (colon cancer) cell lines compared to the approved HDAC inhibitor chidamide. nih.gov Another study on novel indole-piperazine derivatives with a hydroxamic acid moiety identified compound 9c as a potent and selective HDAC6 inhibitor with an IC50 of 13.6 nM. nih.gov
| Compound | Target HDAC | IC50 | Antiproliferative Activity (Cell Lines) | Reference |
| Indole-piperazine hybrid 6a | HDAC1 | 205 nM | K562, HCT116 | nih.gov |
| Indole-piperazine hybrid 6b | HDAC1 | 280 nM | Not specified | nih.gov |
| Indole-piperazine derivative 9c | HDAC6 | 13.6 nM | PC12 (neuroprotective) | nih.gov |
Targeting PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. nih.govmdpi.com Indole compounds have been shown to modulate this pathway, suggesting a potential therapeutic avenue.
Studies on indole-3-carbinol (B1674136) (I3C) and its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), found in cruciferous vegetables, indicate their ability to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway. nih.gov These natural compounds can also modulate the downstream transcription factor NF-κB signaling. nih.gov The activation of PI3K leads to the activation of Akt, which in turn activates mTOR, a key regulator of cell growth and metabolism. nih.gov By inhibiting this pathway, indole derivatives can suppress cancer cell invasion, metastasis, and aggressiveness. nih.gov
Anti-infective Applications
Indole-piperidine derivatives have also been explored for their potential in treating infectious diseases, demonstrating a broad spectrum of activity against bacteria, fungi, and parasites.
Antimicrobial and Antifungal Mechanisms
The emergence of antibiotic-resistant microbial strains necessitates the development of new anti-infective agents. Indole derivatives have shown promise in this area.
A series of novel indole-piperazine derivatives exhibited moderate to good bacteriostatic efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org Three compounds, 8f , 9a , and 9h , showed superior in vitro antibacterial profiles against S. aureus and MRSA compared to gentamicin. acs.org Compound 9a demonstrated rapid bactericidal kinetics against MRSA with no observed resistance after 19 days of continuous exposure. acs.org
In terms of antifungal activity, some piperidine derivatives have shown varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. mdpi.com However, other synthesized piperidine compounds displayed no activity against fungal species such as Fusarium verticilliodes, Candida utilus, and Penicillium digitatium. mdpi.com
| Compound Class | Target Organism | Activity | Reference |
| Indole-piperazine derivatives (8f , 9a , 9h ) | Staphylococcus aureus, MRSA | Superior to gentamicin | acs.org |
| Piperidine derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition | mdpi.com |
Antiparasitic Activity against Plasmodium falciparum
Malaria, caused by the parasite Plasmodium falciparum, remains a major global health issue, and drug resistance is a significant challenge. The indole scaffold has been investigated as a source of novel antimalarial agents.
A study on a series of 3-piperidin-4-yl-1H-indoles, a structural isomer of the titular compound, identified a new compound (10d ) with lead-like properties. cabidigitallibrary.org This compound demonstrated antimalarial activity against both drug-resistant and sensitive strains of P. falciparum with EC50 values of approximately 3 µM. cabidigitallibrary.org Importantly, it showed selectivity for the malaria parasite and no cross-resistance with chloroquine, highlighting its potential as a new chemotype for further development. cabidigitallibrary.org The structure-activity relationship (SAR) studies indicated that the 3-piperidin-4-yl-1H-indole scaffold is sensitive to modifications at the N-piperidinyl position. cabidigitallibrary.org
| Compound | Target Organism | EC50 (µM) | Key Findings | Reference |
| 10d (3-piperidin-4-yl-1H-indole derivative) | Plasmodium falciparum (drug-resistant and sensitive strains) | ~3 | Selective for parasite, no cross-resistance with chloroquine | cabidigitallibrary.org |
Antiviral Mechanisms of Action
The indole nucleus is a privileged scaffold in the development of antiviral agents, with several indole-containing drugs and clinical candidates demonstrating broad-spectrum activity. mdpi.com Derivatives incorporating the piperidine ring have also shown promise in targeting various viral pathogens. The mechanisms of action are diverse, ranging from inhibiting viral entry and fusion to targeting essential viral enzymes.
Isatin (B1672199), an indole analog, has been a cornerstone in the synthesis of broad-spectrum antiviral agents for decades. frontiersin.org A series of newly synthesized isatin derivatives incorporating a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety has demonstrated potent activity against several viruses. Notably, specific compounds within this series exhibited high efficacy against Influenza A virus (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3), with inhibitory concentrations in the low nanomolar range. frontiersin.orgresearchgate.net For instance, compound 9 was the most active against H1N1, while compound 5 was most effective against HSV-1. researchgate.net
The antiviral strategies of indole derivatives are multifaceted. Some, like the approved drug Arbidol (Umifenovir), function as entry and fusion inhibitors, preventing the virus from penetrating host cells. mdpi.com Other indole derivatives act as reverse transcriptase inhibitors, a critical class of drugs for treating HIV/AIDS. mdpi.comnih.gov The unique ability of the indole scaffold to mimic peptide structures allows it to bind reversibly to various viral enzymes, including proteases and integrases, providing numerous avenues for drug discovery. mdpi.com
Furthermore, studies on conformationally restricted analogs of umifenovir have yielded compounds with strong anti-HIV activity. nih.gov For example, an indole-3-yl analog featuring an (R)-Me at the piperazine (B1678402) 2-position was identified as a highly potent HIV-1 attachment inhibitor. nih.gov
Table 1: Antiviral Activity of Selected Indole-Piperidine Derivatives
| Compound | Virus Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Compound 9 (Isatin-piperidine derivative) | Influenza A (H1N1) | 0.0027 µM | frontiersin.orgresearchgate.net |
| Compound 5 (Isatin-piperidine derivative) | Herpes Simplex Virus 1 (HSV-1) | 0.0022 µM | researchgate.net |
| Compound 4 (Isatin-piperidine derivative) | Coxsackievirus B3 (COX-B3) | 0.0092 µM | researchgate.net |
| Indole-3-yl analog 43 | HIV-1 | 4.0 nM | nih.gov |
Anti-inflammatory and Immunomodulatory Potential
Indole and piperidine derivatives are recognized for their significant anti-inflammatory and immunomodulatory properties. mdpi.comresearchgate.netwikipedia.org These compounds can influence inflammatory pathways through various mechanisms, including the inhibition of key enzymes and the modulation of cytokine production. nih.govresearchgate.net
A series of piperazine-substituted indole derivatives demonstrated noteworthy in vitro anti-inflammatory activity, with some compounds showing higher potency than the standard drug, acetylsalicylic acid (ASA). nih.govnih.gov Molecular docking studies for the most active compounds suggested that their anti-inflammatory effects might be mediated through the inhibition of cyclooxygenase-2 (COX-2). nih.gov
The immunomodulatory effects of indole derivatives have been explored through their impact on T-cell proliferation and cytokine release. A study on S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives revealed that several compounds demonstrated highly significant inhibition of PHA-activated T-cell proliferation. nih.gov These compounds were also found to have a stimulatory effect on the proinflammatory cytokine Interleukin-1β (IL-1β) while having no effect on Interleukin-4 (IL-4) or nitric oxide (NO) production, indicating a selective effect on T-cell proliferation. nih.gov One compound in the series was also found to suppress the production of reactive oxygen species (ROS) by phagocytes. nih.gov
Further research into hybrid molecules containing both indole and imidazole (B134444) nuclei has shown promising anti-inflammatory and antinociceptive activities. researchgate.net These compounds were found to reduce leukocyte migration and decrease the release of the pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. researchgate.net
Table 2: Immunomodulatory Activity of Indole-Oxadiazole Derivatives
| Compound | Biological Activity | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Compound 1, 2a, 2b, 2c, 2k | T-cell Proliferation Inhibition | < 3 µg/mL | nih.gov |
| Compound 3b | T-cell Proliferation Inhibition | 8.6 µg/mL | nih.gov |
| Compound 2h | Phagocyte ROS Production Suppression | 2.4 µg/mL | nih.gov |
Metabolic Disorder Interventions (e.g., Antidiabetic, Antihypertensive)
The indole scaffold is a key component in numerous bioactive compounds that have been investigated for their potential to manage metabolic disorders, including type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD). Indole itself, a product of tryptophan catabolism, can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a crucial hormone in glucose homeostasis. The piperidine ring is also a core structure in several drugs targeting metabolic diseases.
Piperidine derivatives have been successfully developed as antidiabetic agents. A well-known example is Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating T2DM, which features a piperidine moiety. DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones like GLP-1, thereby enhancing insulin (B600854) secretion and improving glucose control.
Another target for metabolic intervention is 11β-hydroxysteroid dehydrogenase isozyme 1 (11β-HSD1). Piperidine amide and urea (B33335) derivatives have been tested for their ability to inhibit this enzyme, showing good in vivo activity in reducing both fasting and non-fasting blood glucose levels. The antihypertensive effects of various medicinal plants and their constituent compounds, which sometimes include indole or piperidine-like alkaloids, are also an area of active research, suggesting the potential for dual-acting therapies against diabetes and hypertension.
Table 3: Molecular Targets for Indole-Piperidine Derivatives in Metabolic Disorders
| Molecular Target | Therapeutic Area | Role of Indole/Piperidine Scaffold | Reference |
|---|---|---|---|
| GLP-1 Secretion | Type 2 Diabetes | Indole stimulates GLP-1 secretion. | |
| DPP-4 Inhibition | Type 2 Diabetes | Piperidine moiety is present in inhibitors like Alogliptin. | |
| 11β-HSD1 Inhibition | Type 2 Diabetes | Piperidine derivatives show inhibitory activity. |
Hepsin and Phosphodiesterase 4 (PDE4) Inhibition
Indole-piperidine derivatives have also been explored as inhibitors of specific enzymes implicated in cancer and inflammatory diseases, such as hepsin and phosphodiesterase 4 (PDE4).
Hepsin Inhibition: Hepsin is a serine protease that is overexpressed in prostate cancer and is linked to tumor progression and metastasis. nih.gov The discovery of potent and selective small-molecule inhibitors of hepsin is a key therapeutic goal. Structure-guided drug design has led to the development of 2-aryl/pyridin-2-yl-1H-indole derivatives as effective hepsin inhibitors. In a separate screening effort, a compound containing an indole moiety was identified as a hepsin inhibitor, with modeling suggesting that the indole N-H group could form a hydrogen bond with the catalytic serine residue of the enzyme. nih.gov
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a family of enzymes that degrade the second messenger cyclic AMP (cAMP), and its inhibition is a validated strategy for treating inflammatory diseases like asthma and COPD. frontiersin.org A series of orally active indole N-oxide derivatives has been developed as potent PDE4 inhibitors, with several compounds showing IC₅₀ values in the low nanomolar range. Additionally, a new class of pyridazinone derivatives featuring an indole residue at position 4 has shown promising inhibitory activity against the PDE4B isoform. nih.gov Compound 20 from this series, which includes a 5-methoxyindole (B15748) moiety, was identified as the most active analog. nih.gov
Table 5: Hepsin and PDE4 Inhibition by Indole Derivatives
| Target Enzyme | Compound Class | Example Compound | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Hepsin | Indole-containing compounds | Compound 3 | 2.31 µM | nih.gov |
| PDE4B | Pyridazinone-4-indole derivatives | Compound 20 | 251 nM | nih.gov |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. In humans, the urease produced by pathogens like Helicobacter pylori is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and leading to conditions such as gastric ulcers and cancer. Therefore, the inhibition of urease is an important therapeutic strategy.
Piperidine derivatives have been identified as a new class of urease inhibitors. A variety of synthesized piperidines with different substituents on the nitrogen atom have shown a wide range of urease inhibitory activity, with IC₅₀ values ranging from 31.97 to 254 µM. The activity is influenced by the size and electronic properties of the substituents.
More recent studies on hybrid molecules have yielded even more potent inhibitors. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and evaluated, with the most active compounds showing IC₅₀ values as low as 2.0 µM, which is significantly more potent than the standard urease inhibitor, thiourea (B124793) (IC₅₀ = 23.2 µM). Similarly, new ciprofloxacin (B1669076) derivatives bearing an oxadiazole at the N-4 piperazinyl position also demonstrated urease inhibitory activity superior to thiourea.
Table 6: Urease Inhibition by Piperidine/Piperazine Derivatives
| Compound Class | Example Compound | Potency (IC₅₀) | Reference |
|---|---|---|---|
| N-Substituted Piperidines | General Class | 31.97 - 254 µM | |
| Pyridylpiperazine Hybrids | Compound 5b | 2.0 ± 0.73 µM | |
| Pyridylpiperazine Hybrids | Compound 7e | 2.24 ± 1.63 µM | |
| Ciprofloxacin-piperazinyl Oxadiazoles | Compound 5b | 67.80 µM | |
| Standard Inhibitor | Thiourea | 23.2 ± 11.0 µM |
Computational Chemistry and Molecular Modeling of 5 Piperidin 2 Yl 1h Indole and Analogues
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations provide a detailed picture of the molecule's geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 5-(Piperidin-2-yl)-1H-indole and its analogues, DFT calculations, often using functionals such as B3LYP combined with basis sets like 6-311G(d,p), offer a balance of accuracy and computational efficiency. mdpi.comresearchgate.neteurjchem.com
Interactive Table: Representative Geometric Parameters for an Indole-Piperidine Scaffold Press the "Generate" button to create a table with typical bond lengths and angles. Generate
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| C-C (indole) | Aromatic carbon-carbon bond in the indole (B1671886) ring | ~1.36 - 1.45 Å |
| C-N (indole) | Carbon-nitrogen bond within the indole ring | ~1.37 - 1.38 Å |
| C-N (piperidine) | Aliphatic carbon-nitrogen bond in the piperidine (B6355638) ring | ~1.46 Å |
| C-N-C (piperidine) | Bond angle within the piperidine ring | ~111° |
| Dihedral Angle | Angle between the indole and piperidine ring planes | 44° - 89° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and polarizable. nih.gov For indole derivatives, the HOMO is often localized on the electron-rich indole ring system, while the LUMO can be distributed over other parts of the molecule. mdpi.comsemanticscholar.org
Interactive Table: FMO Analysis of Indole-Arylpiperazine Analogues Press the "Generate" button to create a table with sample FMO data. Generate
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE in eV) | Inferred Reactivity |
|---|---|---|---|---|
| Analogue 1 | -5.65 | -1.08 | 4.57 | High |
| Analogue 2 | -5.89 | -1.11 | 4.78 | Medium |
| Analogue 3 | -6.01 | -1.15 | 4.86 | Low |
Note: Data is representative of trends observed in indole-piperazine derivatives. mdpi.com A lower energy gap corresponds to higher chemical reactivity.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps in predicting the sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential localized around the nitrogen atoms of both the indole and piperidine rings due to their lone pairs of electrons. mdpi.com The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a region of high positive potential, making it a primary site for hydrogen bond donation. mdpi.com
Interactive Table: Key NBO Interactions in an Indole-Piperidine System Press the "Generate" button to create a table with sample NBO data. Generate
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) Npiperidine | π(C-C)indole | ~2.5 - 5.0 | n → π |
| π(C-C)indole | π(C-C)indole | ~15.0 - 25.0 | π → π |
| LP(1) Nindole | π(C-C)benzene (B151609) part | ~30.0 - 45.0 | n → π |
Note: LP denotes a lone pair. The stabilization energies are representative values indicating the strength of intramolecular charge transfer.
Density Functional Theory (DFT) Calculations
Molecular Docking and Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. connectjournals.comjocpr.comnih.gov This method is instrumental in drug discovery for elucidating binding mechanisms and predicting binding affinities. nih.govnih.gov Indole and piperidine moieties are common pharmacophores found in ligands for a wide range of biological targets, including G-protein coupled receptors and enzymes. nih.govmdpi.comresearchgate.net
For analogues of this compound, docking studies have illustrated how these molecules fit into the binding pockets of receptors like the α1-adrenoceptors. mdpi.comnih.gov The binding is typically stabilized by a network of non-covalent interactions:
Hydrogen Bonds: The N-H group of the indole ring is a common hydrogen bond donor, often interacting with polar amino acid residues such as glutamine or serine in the receptor's active site. mdpi.commdpi.com The piperidine nitrogen can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic indole ring and the aliphatic piperidine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues.
π-π Stacking: The planar indole ring can form favorable π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.
These interactions collectively determine the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the selectivity of the compound for its target. mdpi.comnih.gov
Interactive Table: Representative Molecular Docking Results for an Indole-Piperidine Analogue Press the "Generate" button to create a table showing a sample docking result. Generate
| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| α1A-Adrenoceptor | -8.5 to -10.5 | Gln177, Phe308, Phe312 | Hydrogen Bond (with Gln177), π-π Stacking (with Phe residues) |
| Serotonin (B10506) 5-HT Receptor | -7.0 to -9.0 | Asp110, Ser159, Trp327 | Ionic Interaction (with Asp110), Hydrogen Bond (with Ser159), π-π Stacking (with Trp327) |
Note: The data presented is a synthesis of typical findings for this class of compounds against relevant biological targets. mdpi.comresearchgate.net
Ligand-Protein Binding Affinity Prediction
Computational methods are increasingly vital in predicting the binding affinity between a ligand, such as this compound, and its target protein, a key factor in drug discovery. nih.govnih.gov These predictions help in prioritizing compounds for synthesis and experimental testing. nih.gov Techniques range from rapid but less precise docking and scoring methods to more computationally intensive but accurate free energy calculations. nih.gov
One of the primary goals of these predictions is to accurately forecast how tightly a molecule will bind to a protein's active site. nih.gov For instance, studies on various ligand-protein complexes have shown that machine learning models can improve the accuracy of these affinity estimations. nih.gov For a series of thiourea-containing compounds binding to cytochrome P450 2C9, a method combining docking, molecular dynamics (MD) simulations, and Linear Interaction Energy (LIE) calculations resulted in a root mean-square error of 2.9 kJ/mol in binding affinity prediction. nih.gov
Recent advancements have seen the use of fine-tuned small language models to predict ligand-protein interaction affinities with high accuracy using only the SMILES string of the ligand and the amino acid sequence of the protein. arxiv.orghuggingface.co These models have shown improvement over traditional machine learning and even more complex methods like free-energy perturbation (FEP+). arxiv.orghuggingface.co
For indole-based compounds, computational studies have been employed to predict their binding to various receptors. For example, in the study of N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors, molecular docking was used to evaluate the binding mode of the most potent compounds. nih.gov Similarly, for indole derivatives targeting serotonin receptors, MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations were used to estimate the ligand-receptor binding energy. nih.gov
The table below illustrates predicted binding affinities for representative indole analogues against their respective targets, as reported in various computational studies.
| Compound/Analogue | Target Protein | Predicted Binding Affinity (Method) |
| N-tosyl-indole thiosemicarbazone (5r) | Tyrosinase | Ki = 3.42 ± 0.03 µM (Competitive Inhibition) |
| Indole derivative (D2AAK5) | Serotonin 5-HT1A Receptor | - (MM/GBSA) |
| Indole derivative (D2AAK6) | Serotonin 5-HT2A Receptor | - (MM/GBSA) |
| Thiourea-containing compounds | Cytochrome P450 2C9 | RMSE = 2.9 kJ/mol (Docking + MD + LIE) |
This table is for illustrative purposes and the binding affinity values are context-dependent on the specific study and methodology.
Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Understanding the specific molecular interactions between a ligand and its protein target is crucial for rational drug design and lead optimization. Computational modeling plays a key role in identifying these interactions, which primarily include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov
For analogues of this compound, molecular docking and molecular dynamics simulations have been instrumental in elucidating their binding modes. For instance, in a study of piperidine-based compounds targeting the sigma-1 receptor (S1R), docking studies revealed that high-affinity ligands formed a crucial bidentate salt bridge interaction between the piperidine nitrogen atom and the carboxylate groups of Glu172 and Asp126 residues. nih.gov Additionally, a hydrogen bond with the side chain of Glu172 and a π-cation interaction with Phe107 were identified as key stabilizing forces for the most potent compounds. nih.gov
In the context of indole derivatives targeting serotonin 5-HT1A and 5-HT2A receptors, molecular docking showed a "classical" binding pose where the indole moiety penetrates a hydrophobic region of the receptor. nih.gov The primary anchoring interaction was identified as a salt bridge between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) within the receptor. nih.gov
The following table summarizes key binding interactions identified for representative indole and piperidine analogues in computational studies.
| Compound/Analogue | Target Protein | Key Binding Interactions Identified |
| Piperidine-based S1R Ligand | Sigma-1 Receptor | Salt bridge with Glu172 and Asp126, Hydrogen bond with Glu172, π-cation interaction with Phe107 nih.gov |
| Indole-based Serotonin Receptor Ligand | Serotonin 5-HT1A/2A Receptors | Salt bridge with Asp 3.32, Hydrophobic interaction with indole moiety nih.gov |
| N-tosyl-indole thiosemicarbazone | Tyrosinase | Interactions with active site residues (specifics depend on the compound) nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and conformational changes over time. nih.govnih.gov These simulations are crucial for validating the binding poses obtained from molecular docking and for understanding the flexibility of both the ligand and the protein. nih.govnih.gov
For indole-based compounds, MD simulations have been used to assess the stability of their interactions with various receptors. In a study of N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors, MD simulations were performed to evaluate the binding mode of the most potent compound. nih.gov Similarly, for novel indole-based benzamides targeting the estrogen receptor alpha, 100 ns molecular simulations were used to confirm the stability of the docked protein-ligand complexes. pensoft.net
Analysis of Ligand-Receptor Complex Stability
The stability of the ligand-receptor complex is a critical determinant of a drug's efficacy and duration of action. ucsd.edu MD simulations are a powerful tool for assessing this stability by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. nih.govnih.gov
In a study of piperidine-based compounds targeting the sigma-1 receptor, a 50 ns MD simulation showed that the complex of a high-affinity ligand remained stable, with only minor fluctuations in the protein's RMSD. nih.gov The ligand's RMSD also indicated its stable positioning within the binding site throughout the simulation. nih.gov In contrast, a lower-affinity compound showed more significant conformational changes in the protein. nih.gov
For indole derivatives targeting serotonin 5-HT1A and 5-HT2A receptors, 1 µs MD simulations were performed. nih.gov The RMSD analysis of the protein indicated no significant conformational changes, and the ligand RMSD values suggested that the compounds were relatively stable in their binding sites. nih.gov
The table below presents a summary of MD simulation findings for representative indole and piperidine analogues, highlighting the stability of the ligand-receptor complexes.
| Compound/Analogue | Target Protein | Simulation Length | Key Stability Findings (based on RMSD) |
| Piperidine-based S1R Ligand | Sigma-1 Receptor | 50 ns | Stable complex with minor protein RMSD fluctuations nih.gov |
| Indole-based Serotonin Receptor Ligand | Serotonin 5-HT1A/2A Receptors | 1 µs | Stable complexes with no significant protein conformational changes nih.gov |
| N-tosyl-indole thiosemicarbazone | Tyrosinase | Not specified | Stable binding mode confirmed nih.gov |
| Indole-based benzamide | Estrogen Receptor Alpha | 100 ns | Stable docked protein-ligand complexes pensoft.net |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. alliedacademies.orgresearchgate.net These computational models help to identify potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested in a compound. nih.gov For indole and piperidine derivatives, various in silico tools are employed to predict their ADME profiles. alliedacademies.orgresearchgate.net
Studies on novel indole derivatives have utilized computational tools to predict properties like cytochrome P450 2D6 inhibition, blood-brain barrier (BBB) penetration, and oral absorption. japsonline.com For a series of piperidine-based oxidosqualene cyclase inhibitors, in silico profiling was performed to evaluate their oral bioavailability, BBB permeability, and potential toxicity. researchgate.net
Bioavailability Prediction
Oral bioavailability is a key pharmacokinetic parameter that determines the fraction of an orally administered drug that reaches systemic circulation. nih.gov Computational models for predicting bioavailability are becoming increasingly sophisticated, combining machine learning with physiologically-based pharmacokinetic (PBPK) models. nih.gov
For indole-based compounds, in silico tools are used to predict their potential for oral absorption. For instance, a study on 3-(piperazinylpropyl)indoles as potential antimigraine agents highlighted that several compounds in the series demonstrated good oral bioavailability. nih.gov In another study, in silico pharmacokinetic analysis of novel indole derivatives suggested good oral absorption. japsonline.com
The prediction of human intestinal absorption (HIA) is a key component of bioavailability assessment. alliedacademies.org For an analogue, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, in silico ADMET studies were conducted, which included the prediction of HIA. alliedacademies.org
The following table provides examples of in silico bioavailability-related predictions for indole and piperidine analogues.
| Compound/Analogue | Predicted ADME Property | Prediction Tool/Method | Finding |
| 3-(Piperazinylpropyl)indoles | Oral Bioavailability | Experimental/In silico | Good oral bioavailability observed for several compounds nih.gov |
| Novel Indole Derivatives | Oral Absorption | In silico analysis | Predicted to have good oral absorption japsonline.com |
| Piperidine-based OSC Inhibitors | Gastrointestinal Absorption | SwissADME, pkCSM, admetSAR | Predicted to have high gastrointestinal absorption researchgate.net |
| 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile | Human Intestinal Absorption (HIA) | admetSAR | HIA probability was predicted alliedacademies.org |
Pharmacokinetic Parameter Estimation
Beyond bioavailability, computational models can estimate a range of other important pharmacokinetic parameters. nih.gov These estimations help in designing initial dosage regimens and understanding how a drug will behave in the body. nih.gov
For indole-based compounds, computational studies have predicted various pharmacokinetic properties. For example, in silico analysis of novel indole derivatives predicted that they would not penetrate the blood-brain barrier and would not inhibit the CYP2D6 enzyme. japsonline.com A study on piperazine-substituted indole derivatives as melatonin (B1676174) receptor modulators used ADMETlab 2.0 to predict their pharmacokinetic properties, with some compounds showing enhanced bioavailability and prolonged half-life. chronobiologyinmedicine.org
The table below summarizes some of the pharmacokinetic parameters estimated for indole and piperidine analogues using in silico methods.
| Compound/Analogue | Estimated Pharmacokinetic Parameter | Prediction Tool/Method |
| Novel Indole Derivatives | CYP2D6 Inhibition, Blood-Brain Barrier Penetration | In silico analysis japsonline.com |
| Piperazine-substituted Indole Derivatives | Bioavailability, Half-life, BBB Penetration | ADMETlab 2.0 chronobiologyinmedicine.org |
| Piperidine-based OSC Inhibitors | Blood-Brain Barrier Permeability, Cytochrome P450 Interactions | SwissADME, pkCSM, admetSAR researchgate.net |
Future Research Directions for 5 Piperidin 2 Yl 1h Indole and Indole Piperidine Scaffolds
Design of Novel Derivatives with Enhanced Therapeutic Profiles
The primary goal in designing new derivatives of the 5-(Piperidin-2-yl)-1H-indole scaffold is to improve therapeutic properties such as potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in guiding these efforts, revealing how specific structural modifications influence biological activity.
Key strategies for derivatization include:
Substitution on the Indole (B1671886) Ring: The indole nitrogen (N1) and other positions on the benzene (B151609) ring (e.g., C4, C6, C7) are common sites for modification. Introducing various functional groups can significantly alter a compound's interaction with its target protein. For instance, in a series of 4-azaindole-2-piperidine derivatives developed as agents against Trypanosoma cruzi, it was found that a 4-methoxy group on the indole ring resulted in higher potency compared to unsubstituted analogs. researchgate.net
Modification of the Piperidine (B6355638) Ring: The piperidine nitrogen is a key handle for introducing diverse substituents, which can extend into a target's binding pocket to form additional interactions. In the development of nociceptin (B549756) opioid receptor (NOP) ligands, substitution at the 2-position of the indole moiety, combined with the N-piperidinyl structure, led to potent NOP full agonists. nih.gov The nature of the substituent at the 2-position was also found to influence binding affinity at the μ opioid receptor, thereby affecting selectivity. nih.gov
Linker Modification: In derivatives where a functional group is attached to the piperidine nitrogen, the length and nature of the linker are critical. SAR studies on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators demonstrated that the length of the linker between the amide bond and an appended phenyl ring significantly impacts binding affinity and cooperativity. news-medical.net
Stereochemistry: The chiral centers in the piperidine ring are pivotal for biological activity. Enantiomerically pure compounds often exhibit significantly different potencies and selectivities. For example, the synthesis of specific stereoisomers of piperidine derivatives is a key consideration in developing potent neurokinin receptor antagonists and anticancer agents. news-medical.net
The following table summarizes SAR findings from studies on various indole-piperidine analogs, providing insights applicable to the design of novel this compound derivatives.
| Scaffold/Series | Target | Key SAR Findings | Reference |
| 2-Substituted N-Piperidinyl Indoles | Nociceptin Opioid Receptor (NOP) | Substitution at the indole 2-position leads to full agonists, whereas 3-substitution yields partial agonists. The 2-substituent also modulates selectivity against the μ opioid receptor. | nih.gov |
| 4-Azaindole-2-piperidine Derivatives | Trypanosoma cruzi | A 4-methoxy group on the indole ring enhances potency. The piperidine ring is crucial for activity, as replacing it with an acyclic or morpholine (B109124) ring led to a loss of activity. | researchgate.net |
| 1H-Indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) | An electron-withdrawing group at the C5-position of the indole, the chain length at the C3-position, and the linker length to a terminal phenyl ring are critical for allosteric modulation. | news-medical.net |
| Indole-piperazine Derivatives | Antibacterial (MRSA) | Specific substitutions on the terminal phenyl ring of the piperazine (B1678402) moiety lead to compounds with superior antibacterial profiles compared to gentamicin. | researchgate.net |
Exploration of New Biological Targets and Pathways
The structural versatility of the indole-piperidine scaffold makes it a promiscuous binding motif, capable of interacting with a diverse range of biological targets. nih.gov This provides a rich opportunity to explore its potential for treating a wide spectrum of diseases by investigating novel targets and signaling pathways. While initially explored for central nervous system (CNS) disorders, its applications are expanding into oncology, infectious diseases, and inflammatory conditions.
Future research can be directed toward the following areas:
Neurodegenerative and Psychiatric Disorders: The scaffold has already shown promise in targeting receptors implicated in these conditions. Indolylpiperidine analogs of Donepezil have been developed as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease. encyclopedia.pubtandfonline.com Further exploration could focus on targets like monoamine oxidases (MAO), where piperidine derivatives have demonstrated selective MAO-B inhibition. nih.gov Additionally, the scaffold's interaction with dopamine (B1211576) (D2/D4) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors suggests potential applications in treating psychosis and depression. nih.govwikipedia.org
Oncology: Many anticancer drugs target key cellular pathways. Indole derivatives have been shown to inhibit tubulin polymerization, protein kinases (such as EGFR and CDK-2), and histone deacetylases (HDACs). asianpubs.orgnih.gov The indole-piperidine framework could be optimized to create potent and selective inhibitors for these and other cancer-relevant targets like the p53-HDM2 interaction, where piperidine derivatives have been investigated as antagonists. researchgate.net
Infectious Diseases: There is a pressing need for new antimicrobial and antiparasitic agents. Indole-piperazine derivatives have yielded compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the scaffold has been explored for activity against Trypanosoma cruzi (Chagas disease) and Mycobacterium tuberculosis. researchgate.netnih.govnih.gov Future work could involve screening indole-piperidine libraries against a broader range of pathogens and exploring novel mechanisms of action, such as the disruption of the mycobacterial membrane. nih.gov
Inflammatory Diseases: Indole-based compounds, including the well-known NSAID indomethacin, modulate key inflammatory pathways like NF-κB and COX-2. nih.gov Novel indole-piperidine derivatives could be designed as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are implicated in asthma and allergic diseases. indexcopernicus.com
The table below lists various biological targets that have been successfully modulated by compounds containing the indole-piperidine or closely related scaffolds.
| Therapeutic Area | Biological Target/Pathway | Example Scaffold | Reference |
| Neurodegeneration | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Indolylpiperidine analogs | encyclopedia.pub |
| CNS Disorders | Dopamine D2/D4 Receptors | 5-piperazinyl-azepino[3,2,1-hi]indol-4-one | nih.gov |
| CNS Disorders | Monoamine Oxidase B (MAO-B) | Piperine-related piperidine derivatives | nih.gov |
| Oncology | EGFR/CDK-2 | Pyrazolinyl-indole derivatives | nih.gov |
| Oncology | p53-HDM2 Interaction | Piperidine-derived compounds | researchgate.net |
| Infectious Disease | Antibacterial (MRSA) | Indole-piperazine derivatives | researchgate.netnih.gov |
| Inflammatory Disease | 5-Lipoxygenase (5-LO) | 2-amino-5-hydroxyindoles | indexcopernicus.com |
| Allergic Disease | Histamine (B1213489) H1 Receptor | Indolylpiperidinyl derivatives | nih.gov |
Advanced Computational Modeling for Drug Discovery
In silico techniques are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. ijmps.org For the indole-piperidine scaffold, computational modeling can provide deep insights into ligand-receptor interactions, predict biological activity, and guide the design of new derivatives with improved properties.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For indole-piperidine derivatives, docking studies can elucidate the binding mode, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site, and explain observed SAR. researchgate.netmdpi.com For example, docking was used to identify potent piperidine inhibitors of pancreatic lipase (B570770) by analyzing their binding energy and interactions with key residues like Gly76 and Phe77. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications are likely to enhance or diminish activity. mdpi.comnih.gov Such models have been successfully applied to indolylpiperidinyl derivatives to identify the key steric and electronic parameters governing their antihistaminic activity. nih.gov
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. Pharmacophore models can be used to screen large virtual libraries to find novel scaffolds or to guide the design of new molecules that fit the required spatial arrangement. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding poses identified by docking, the role of solvent molecules, and conformational changes in the protein upon ligand binding. researchgate.netamanote.com
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. Computational tools like SwissADME can calculate properties such as oral bioavailability, gastrointestinal absorption, and potential toxicity, helping to prioritize candidates for synthesis and experimental testing. indexcopernicus.comijmps.org
Development of Robust Synthetic Routes for Scalability
The translation of a promising compound from a laboratory curiosity to a viable therapeutic candidate requires the development of efficient, cost-effective, and scalable synthetic routes. Research into the synthesis of the this compound core and its derivatives focuses on improving yields, reducing step counts, and utilizing sustainable chemical practices.
Future research in this area should address several key aspects:
Efficient Construction of the Indole Core: While classical methods like the Fischer and Leimgruber-Batcho indole syntheses are well-established, modern advancements focus on milder conditions and broader substrate scopes. rug.nl Recent protocols based on multicomponent reactions or transition-metal-catalyzed cyclizations offer rapid access to polysubstituted indoles from simple precursors, which could be adapted for large-scale production. rug.nlresearchgate.netmdpi.com
Stereoselective Synthesis of the Piperidine Ring: Controlling the stereochemistry of the piperidine ring is often critical for biological activity. The most common approach involves the hydrogenation of substituted pyridine (B92270) precursors. nih.gov Advances in asymmetric catalysis, using either transition metals or organocatalysts, are enabling highly stereoselective reductions under milder conditions. nih.gov Other strategies include intramolecular cyclization of acyclic precursors, such as oxidative amination of alkenes or reductive hydroamination of alkynes. nih.govmdpi.com
Convergent and Modular Synthetic Strategies: A modular approach, where the indole and piperidine fragments are synthesized separately and then coupled, allows for greater flexibility in generating diverse analogs. A recently developed two-stage process combines biocatalytic C-H oxidation of the piperidine ring with nickel-electrocatalyzed radical cross-coupling. news-medical.net This method streamlines the synthesis of complex piperidines by reducing the number of steps from as many as 17 down to 2-5, avoiding costly precious metal catalysts and complex protecting group chemistry. news-medical.net
Green Chemistry Approaches: The development of sustainable synthetic methods is of growing importance. This includes the use of environmentally benign solvents (e.g., ethanol (B145695), water), non-toxic catalysts, and processes that minimize waste. ajchem-a.com One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, are particularly attractive for improving efficiency and reducing the environmental impact of synthesis. nih.gov
The following table outlines various synthetic strategies relevant to the construction of indole-piperidine scaffolds.
| Synthetic Goal | Method | Key Features | Reference |
| Indole Core Construction | Leimgruber-Batcho Synthesis | A modified, efficient approach suitable for plant-scale synthesis of substituted indoles. | |
| Indole Core Construction | Multicomponent Reaction (Ugi/Cyclization) | De novo assembly from anilines and glyoxal (B1671930) derivatives under mild, metal-free conditions using ethanol as a solvent. | rug.nl |
| Piperidine Ring Formation | Hydrogenation of Pyridines | A common and effective method to convert substituted pyridines into piperidines; advances in catalysis allow for high stereoselectivity. | nih.gov |
| Piperidine Ring Formation | Intramolecular Cyclization | Methods include gold-catalyzed oxidative amination of alkenes and reductive hydroamination of alkynes. | nih.govmdpi.com |
| Modular Assembly | Biocatalytic C-H Oxidation / Radical Cross-Coupling | A highly efficient two-step process for functionalizing piperidines, significantly reducing overall step count and avoiding precious metals. | news-medical.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Piperidin-2-yl)-1H-indole, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves Mannich reactions or Friedel-Crafts alkylation using piperidine derivatives and indole precursors. For example, analogous compounds like 1-Benzyl-5-methyl-3-(piperidin-1-ylmethyl)-1H-indole were synthesized via a one-pot reaction of indole derivatives with piperidine and formaldehyde in glacial acetic acid, achieving yields up to 97% . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during exothermic steps.
- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) to isolate pure products.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Characterize proton environments (e.g., indole NH at δ 10–12 ppm, piperidinyl protons at δ 1.4–2.8 ppm) and carbon assignments .
- X-ray crystallography : Resolve bond angles and confirm the planar indole moiety fused with the piperidine ring .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., C₁₃H₁₆N₂: calculated 200.1313, observed 200.1315).
Advanced Research Questions
Q. What computational models are effective for predicting the binding affinity of this compound to serotonin receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with 5-HT₁A/2A receptors, focusing on hydrogen bonding with Asp116 (5-HT₂A) and π-π stacking with Trp358 .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates high stability).
- Free energy calculations : Apply MM-PBSA to quantify binding energies (ΔG < −30 kcal/mol suggests strong affinity).
Q. How can researchers resolve contradictions in reported IC₅₀ values for kinase inhibition by this compound derivatives?
- Assay conditions : Standardize ATP concentrations (1 mM) and pH (7.4) across experiments.
- Cell lines : Use HEK293 cells overexpressing human Kv11.1 for consistency.
- Data normalization : Reference inhibition curves to positive controls (e.g., E-4031 for Kv11.1).
Q. What strategies enhance the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at C5) to reduce CYP450-mediated oxidation .
- Prodrug design : Synthesize phosphate esters at the indole NH to improve aqueous solubility and slow hepatic clearance.
- In vitro assays : Use liver microsomes (human/rat) to measure t₁/₂ and identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
